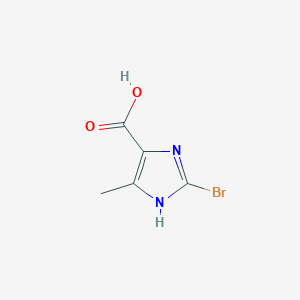![molecular formula C6H4N2O2S B1321008 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione CAS No. 91533-21-0](/img/structure/B1321008.png)
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are of interest due to their potential applications in various fields, including organic photovoltaic materials. The compound is characterized by a fused ring system that includes a thieno[2,3-d]pyridazine moiety, which is a bicyclic structure consisting of a thiophene ring fused to a pyridazine ring .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves starting materials such as carbohydrazides or aminothieno[2,3-c]pyridazines. For instance, 7-substituted 3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazines can be synthesized from 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide through reactions with phthalic anhydride, leading to further transformations into related compounds . Additionally, the synthesis of 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, a precursor for other derivatives, is achieved via the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound .
Chemical Reactions Analysis
Pyridazine derivatives undergo a variety of chemical reactions that lead to the formation of novel compounds. For example, the reaction of 4-aroyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones with cyanoacetohydrazide and arylhydrazines results in the synthesis of new chromophores such as pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones . These reactions are facilitated by the reactive nature of the pyridazine ring and its ability to participate in various transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The spectral characteristics of these compounds, for instance, vary in different organic solvents of differing polarity, indicating their solvatochromic behavior. The stability of different tautomeric forms in the gaseous and aqueous phases can be predicted using semi-empirical AM1 quantum-chemical calculations, which also provide insights into their tautomeric equilibria and basicity . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in material science and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Chromophores
- A study by Taghva and Kabirifard (2020) explored the synthesis of novel pyrrolo[2,3-c]pyrazol-3(2H)-one and 1,2-dihydro-5H,6H-pyridazine-5,6-dione chromophores using 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione derivatives. These compounds were characterized using various spectroscopic methods, revealing interesting spectral characteristics in different organic solvents (Taghva & Kabirifard, 2020).
Chemiluminescent and Electrochromic Properties
- Algi et al. (2017) synthesized chemiluminescent compounds containing 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, which showed enhanced chemiluminescence in the presence of hydrogen peroxide and other catalysts. These compounds were also successfully electrochemically polymerized, demonstrating electrochromic features (Algi et al., 2017).
- Asil, Cihaner, and Önal (2009) reported on the synthesis of chemiluminescent thienyl and pyridazine systems based on 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. These compounds, which can undergo electroluminescent reactions, were also found to be polymerizable, yielding electroactive and electrochromic polymer films (Asil, Cihaner, & Önal, 2009).
Synthesis and Application in Electron-Deficient Materials
- Ye et al. (2014) described the synthesis of a novel electron acceptor using 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, which was incorporated into conjugated polymers as electrochromic materials. These materials exhibited good optical contrast and fast switching speed (Ye et al., 2014).
Synthesis of Diverse Heterocycles
- A study by Deeb and El-Abbasy (2006) reported the synthesis of various heterocycles starting from 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, demonstrating the versatility of this compound in generating structurally diverse molecules (Deeb & El-Abbasy, 2006).
Photoluminescence in Coordination Chemistry
- Zhou et al. (2015) utilized 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione in the formation of a dysprosium-organic complex. This complex exhibited unique photoluminescent properties, which were thoroughly investigated, demonstrating the application of this compound in coordination chemistry (Zhou et al., 2015).
Application in Biomedical Technologies
- Chen and Hosmane (2001) synthesized a compound derived from 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione for potential applications in antisense and triple-helical nucleic acid technologies, indicating its relevance in the field of biomedicine (Chen & Hosmane, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNTVHZVCVOAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609128 |
Source


|
| Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |
CAS RN |
91533-21-0 |
Source


|
| Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)










